molecular formula C11H11BrO2 B1276526 2-Bromocinnamic acid ethyl ester CAS No. 91047-77-7

2-Bromocinnamic acid ethyl ester

Cat. No.: B1276526
CAS No.: 91047-77-7
M. Wt: 255.11 g/mol
InChI Key: OVVAHDSHDPZGMY-BQYQJAHWSA-N
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Description

2-Bromocinnamic acid ethyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of a bromine atom at the second position of the cinnamic acid structure and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocinnamic acid ethyl ester can be synthesized through the esterification of 2-bromocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromocinnamic acid ethyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of substituted cinnamic acid derivatives.

    Reduction: Formation of 2-bromocinnamyl alcohol.

    Oxidation: Formation of 2-bromocinnamic acid.

Scientific Research Applications

2-Bromocinnamic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromocinnamic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromocinnamic acid: Lacks the ethyl ester group but shares the bromine substitution.

    Cinnamic acid ethyl ester: Lacks the bromine atom but contains the ethyl ester group.

    2-Chlorocinnamic acid ethyl ester: Contains a chlorine atom instead of bromine.

Uniqueness

2-Bromocinnamic acid ethyl ester is unique due to the presence of both the bromine atom and the ethyl ester group. This combination imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the ethyl ester group provides additional functional versatility in synthetic applications.

Properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVAHDSHDPZGMY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Carboethoxymethylidene triphenylphosphorane (94 g, 270 mM) was dissolved in 350 ml of methylenechloride under nitrogen. o-Bromobenzaldehyde (31.5 ml; 270 mM) was added via an addition funnel in 125 ml of methylene chloride. The solution was allowed to stand at room temperature overnight and then the solvent was removed in vacuo. The slushy residue was taken up in 10% ethyl acetate in hexane and filtered through a one-inch pad of silica gel in a 350 ml fritted funnel with one liter of 10% ethyl acetate in hexane. Solvent removal on the rotary evaporator followed by pumping overnight gave 66.3 g of an oil, ethyl o-bromocinnamate in 96% yield. The NMR indicates a 4.5 to 1 mixture of trans to cis isomers.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

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